molecular formula C20H21FN4O2 B2930380 4-(4-fluorophenyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1H-pyrrole-2-carboxamide CAS No. 1705427-42-4

4-(4-fluorophenyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1H-pyrrole-2-carboxamide

Cat. No.: B2930380
CAS No.: 1705427-42-4
M. Wt: 368.412
InChI Key: DOXMXOGSUARSDH-UHFFFAOYSA-N
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Description

4-(4-fluorophenyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1H-pyrrole-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a pyrrole core substituted with a fluorophenyl group, an oxan-4-ylmethyl group, and a pyrazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1H-pyrrole-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrrole Core: The pyrrole core can be synthesized through a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyrrole.

    Attachment of the Oxan-4-ylmethyl Group: This step can be achieved through a nucleophilic substitution reaction, where an oxan-4-ylmethyl halide reacts with the pyrrole core.

    Formation of the Pyrazolyl Group: The pyrazolyl group can be introduced through a cyclization reaction involving a hydrazine derivative and an appropriate diketone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorophenyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1H-pyrrole-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated derivatives and nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-(4-fluorophenyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1H-pyrrole-2-carboxamide has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.

    Biological Research: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Chemical Biology: The compound is utilized in chemical biology to probe biological pathways and mechanisms.

    Industrial Applications: It may have applications in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1H-pyrrole-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-fluorophenyl)methyl-oxan-4-ol
  • (4-fluorophenyl)(oxan-4-yl)methanamine hydrochloride

Uniqueness

4-(4-fluorophenyl)-N-{1-[(oxan-4-yl)methyl]-1H-pyrazol-4-yl}-1H-pyrrole-2-carboxamide stands out due to its unique combination of functional groups and structural features. This uniqueness contributes to its distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

4-(4-fluorophenyl)-N-[1-(oxan-4-ylmethyl)pyrazol-4-yl]-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4O2/c21-17-3-1-15(2-4-17)16-9-19(22-10-16)20(26)24-18-11-23-25(13-18)12-14-5-7-27-8-6-14/h1-4,9-11,13-14,22H,5-8,12H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOXMXOGSUARSDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CN2C=C(C=N2)NC(=O)C3=CC(=CN3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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